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molecular formula C9H12N2O B1283827 2-Amino-N,3-dimethylbenzamide CAS No. 870997-57-2

2-Amino-N,3-dimethylbenzamide

Cat. No. B1283827
M. Wt: 164.2 g/mol
InChI Key: FBOWFVWOCBTBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528260B2

Procedure details

A mixture of 2-amino-N,3-dimethylbenzamide (i.e. the product of Step A) (16.6 g, 100 mmol) and N,N-dimethylformamide (15.0 g) was cooled to 10° C. and concentrated hydrochloric acid (70 g, 700 mmol) was slowly added. Then the mixture was heated to 30° C., and 30% aqueous hydrogen peroxide (18.5 g, 160 mmol) was added dropwise over 15 minutes at 30-35° C. After stirring at about 35° C. for 3 h, the mixture was cooled to about 10° C., and then water (200 mL) was added. Sodium sulfite (7.56 g, 60 mmol) was added, and then the pH was adjusted to 2.2 by slow addition of 50% aqueous sodium hydroxide (38.1 g). After stirring at 10° C. for 15 minutes, the mixture was filtered, and the solids were washed with water (2×50 mL), and dried in the vacuum oven to afford the title compound as pink solids, 14.61 g (72.7% yield). Quantitative HPLC of the solid product showed 99.1 wt % of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
18.5 g
Type
reactant
Reaction Step Three
Quantity
7.56 g
Type
reactant
Reaction Step Four
Quantity
38.1 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
72.7%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([NH:6][CH3:7])=[O:5].[ClH:13].OO.S([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+]>O.CN(C)C=O>[NH2:1][C:2]1[C:11]([CH3:12])=[CH:10][C:9]([Cl:13])=[CH:8][C:3]=1[C:4]([NH:6][CH3:7])=[O:5] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)NC)C=CC=C1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)NC)C=CC=C1C
Name
Quantity
15 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
18.5 g
Type
reactant
Smiles
OO
Step Four
Name
Quantity
7.56 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
38.1 g
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
After stirring at about 35° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was heated to 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to about 10° C.
STIRRING
Type
STIRRING
Details
After stirring at 10° C. for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the solids were washed with water (2×50 mL)
CUSTOM
Type
CUSTOM
Details
dried in the vacuum oven

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C(=O)NC)C=C(C=C1C)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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